molecular formula C8H15F2NO2 B8666063 Ethyl 2,2-difluoro-3-(isopropylamino)propanoate

Ethyl 2,2-difluoro-3-(isopropylamino)propanoate

Cat. No.: B8666063
M. Wt: 195.21 g/mol
InChI Key: LNKPHPQVHFEOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-(isopropylamino)propanoate is a useful research compound. Its molecular formula is C8H15F2NO2 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15F2NO2

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(propan-2-ylamino)propanoate

InChI

InChI=1S/C8H15F2NO2/c1-4-13-7(12)8(9,10)5-11-6(2)3/h6,11H,4-5H2,1-3H3

InChI Key

LNKPHPQVHFEOFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(C)C)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate (5.00 g, 15.0 mmol) was dissolved in EtOH (25 mL) and trifluoroacetic acid was added (1.15 mL, 15.5 mmol). To this mixture, Pd(OH)2/C (20%, 250 mg) was added, and the reaction mixture was hydrogenated at 60 psi overnight. The mixture was filtered through a pad of Celite, the Celite pad was washed with ethanol and the filtrate was concentrated in vacuo. The residue was dissolved in THF (65 mL) and to the solution was added acetone (0.872 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol). The reaction mixture was cooled to 0° C. and NaBH(OAc)3 (4.77 g, 22.5 mmol) was added in portions over 5 min. The mixture was stirred vigorously at room temperature overnight and then was poured into a cold (0° C.) brine solution (100 mL). The pH was adjusted to 12.5 with NaOH (50%) and the mixture was extracted with ethyl acetate (3×50 mL). The combined organic extract were dried (MgSO4) and concentrated in vacuo to afford the title compound as a clear light yellow oil (1.54 g, 54%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.04 (d, J=6.32 Hz, 6H) 1.36 (t, J=7.20 Hz, 3H) 2.73-2.94 (m, 1H) 3.20 (t, J=13.52 Hz, 2H) 4.34 (q, J=7.24 Hz, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.872 g
Type
reactant
Reaction Step Three
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
4.77 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
250 mg
Type
catalyst
Reaction Step Seven
Yield
54%

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